![molecular formula C22H22N2O4 B2520157 3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-96-0](/img/structure/B2520157.png)

3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

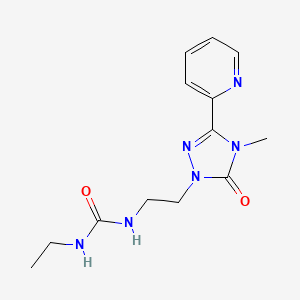

The compound "3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by their cyclic structures that include different elements such as nitrogen and oxygen within their rings, which can potentially impart a range of biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the Ugi reaction, which is a four-component reaction that can create complex molecules from simpler precursors. For instance, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones were used to synthesize a new class of cyclic dipeptidyl ureas through the Ugi reaction followed by treatment with sodium ethoxide . This method could potentially be adapted for the synthesis of the compound , considering its structural similarities to the described cyclic dipeptidyl ureas.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined, revealing intramolecular hydrogen bonding . This information is valuable as it provides insight into the possible conformation and stability of the compound , which also contains a 2H-chromen moiety.

Chemical Reactions Analysis

Photocyclisation reactions have been observed in compounds with chromenone structures, leading to the formation of tetracyclic compounds . This type of reaction could be relevant to the compound due to the presence of a chromen moiety in its structure. Additionally, the synthesis of diazocine derivatives involves intramolecular cyclization and reduction reactions , which might be applicable to the synthesis of the target compound, given its diazocine component.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures. For instance, the presence of multiple aromatic rings and heteroatoms suggests that the compound may exhibit significant π-π interactions and hydrogen bonding, which could affect its solubility and stability . The compound's reactivity could also be influenced by the presence of the methanopyrido and diazocin rings, as seen in the synthesis and reactions of benzomorphan-related compounds .

Scientific Research Applications

Synthesis and Spectral Analysis

Research by Halim and Ibrahim (2022) focused on the synthesis of novel chromen derivatives, employing ring-opening and closure reactions to create compounds with potential applications in materials science and pharmacology. Their study also delved into spectral analysis, providing foundational knowledge for understanding the electronic and structural properties of such compounds, which could be extrapolated to the compound (Halim & Ibrahim, 2022).

Photovoltaic and Electronic Properties

Gad, Kamar, and Mousa (2020) explored chromen-2-one-based organic dyes for their photovoltaic and electronic properties, suggesting their potential use in dye-sensitized solar cells. This indicates the broader applicability of chromen derivatives in renewable energy technologies and materials science, offering insights into how the compound could be utilized in similar contexts (Gad, Kamar, & Mousa, 2020).

Antimicrobial and Antioxidative Properties

Research on chromenyl derivatives from marine organisms by Joy and Chakraborty (2017) highlighted their antioxidative and anti-inflammatory properties. This suggests potential biomedical applications, particularly in developing novel anti-inflammatory and antioxidant agents, which could be relevant to exploring the biomedical applications of the compound (Joy & Chakraborty, 2017).

Antiproliferative Activity

Another study focused on chromene derivatives highlighted their potential in anticancer drug development. Santana et al. (2020) synthesized compounds and assessed their stereochemical properties and interactions with DNA, suggesting a pathway to exploring similar compounds for their antiproliferative activities against cancer cells (Santana et al., 2020).

Mechanism of Action

Coumarins have been tested for various biological properties such as anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

The mechanism of action of coumarins involves interaction with various biochemical pathways. For example, some coumarins have been found to inhibit the enzyme topoisomerase, which is essential for DNA replication . Others have been found to inhibit the synthesis of certain proteins, thereby affecting cell growth and division .

The pharmacokinetics of coumarins can vary widely depending on the specific compound. Some are rapidly absorbed and metabolized, while others are slowly excreted . The bioavailability of coumarins can be influenced by factors such as the route of administration, the presence of food in the stomach, and individual differences in metabolism .

The action of coumarins can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, some coumarins are more stable and effective in acidic environments, while others are more effective at higher temperatures .

properties

IUPAC Name |

11-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-13-5-20-17(8-19(13)25)15(7-22(27)28-20)11-23-9-14-6-16(12-23)18-3-2-4-21(26)24(18)10-14/h2-5,7-8,14,16,25H,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVPUTKHWZSOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)